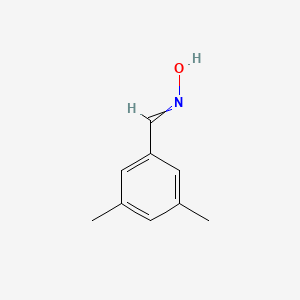
Benzaldehyde, 3,5-dimethyl-, oxime
Overview
Description
Benzaldehyde, 3,5-dimethyl-, oxime: is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,5-dimethyl-, oxime typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 3,5-dimethyl-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Benzaldehyde, 3,5-dimethyl-, oxime is used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Industry: In industrial settings, this compound can be used in the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-dimethyl-, oxime involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine
Comparison: Benzaldehyde, 3,5-dimethyl-, oxime is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. In contrast, N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine has methyl groups in different positions, potentially leading to different chemical and biological properties. N-[(3,5-Dimethoxyphenyl)methylidene]hydroxylamine, with methoxy groups instead of methyl groups, may exhibit different reactivity and solubility characteristics.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3 |
InChI Key |
IZVOVGWUSRNAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=NO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














